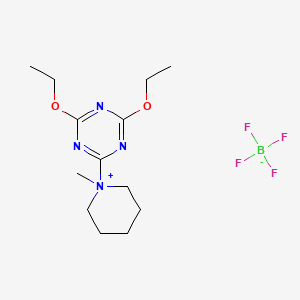
1-(4,6-Diethoxy-1,3,5-triazin-2-yl)-1-methylpiperidinium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-Diethoxy-1,3,5-triazin-2-yl)-1-methylpiperidinium tetrafluoroborate is an organic compound that belongs to the class of triazine derivatives. This compound is known for its utility in various chemical reactions, particularly in the field of peptide synthesis. It is a highly effective coupling reagent, facilitating the formation of amide bonds between carboxylic acids and amines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Diethoxy-1,3,5-triazin-2-yl)-1-methylpiperidinium tetrafluoroborate typically involves the reaction of 2-chloro-4,6-diethoxy-1,3,5-triazine with N-methylpiperidine in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction proceeds under mild conditions, often at room temperature, and results in the formation of the desired product along with the by-product, hydrochloric acid.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4,6-Diethoxy-1,3,5-triazin-2-yl)-1-methylpiperidinium tetrafluoroborate primarily undergoes substitution reactions. It is widely used as a coupling reagent in peptide synthesis, where it facilitates the formation of amide bonds.
Common Reagents and Conditions:
Reagents: Carboxylic acids, amines, alcohols.
Conditions: The reactions typically occur in solvents like THF, methanol, or ethanol, often at room temperature or slightly elevated temperatures.
Major Products:
Amides: Formed from the reaction with carboxylic acids and amines.
Esters: Formed from the reaction with carboxylic acids and alcohols.
Scientific Research Applications
1-(4,6-Diethoxy-1,3,5-triazin-2-yl)-1-methylpiperidinium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a coupling reagent in peptide synthesis, esterification, and amidation reactions.
Biology: Facilitates the synthesis of biologically active peptides and proteins.
Medicine: Involved in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The compound acts as a coupling reagent by activating carboxylic acids to form highly reactive intermediates. These intermediates can then react with nucleophiles such as amines or alcohols to form amide or ester bonds. The mechanism involves the formation of an active ester intermediate, which undergoes nucleophilic attack to yield the final product.
Comparison with Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
Comparison: 1-(4,6-Diethoxy-1,3,5-triazin-2-yl)-1-methylpiperidinium tetrafluoroborate is unique due to its specific structure, which imparts distinct reactivity and stability. Compared to similar compounds, it offers enhanced efficiency in coupling reactions and greater stability under various reaction conditions. This makes it a preferred choice in peptide synthesis and other applications requiring robust coupling reagents.
Properties
CAS No. |
41654-51-7 |
|---|---|
Molecular Formula |
C13H23BF4N4O2 |
Molecular Weight |
354.15 g/mol |
IUPAC Name |
2,4-diethoxy-6-(1-methylpiperidin-1-ium-1-yl)-1,3,5-triazine;tetrafluoroborate |
InChI |
InChI=1S/C13H23N4O2.BF4/c1-4-18-12-14-11(15-13(16-12)19-5-2)17(3)9-7-6-8-10-17;2-1(3,4)5/h4-10H2,1-3H3;/q+1;-1 |
InChI Key |
ZTVOUYKTAOUVJH-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CCOC1=NC(=NC(=N1)[N+]2(CCCCC2)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-5-iodo-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12849214.png)
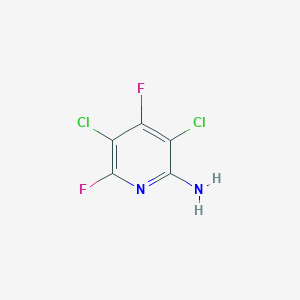
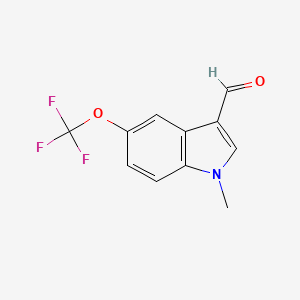
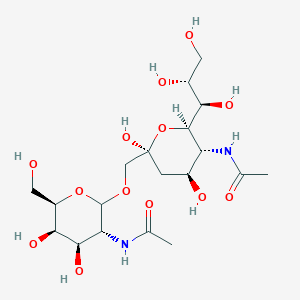
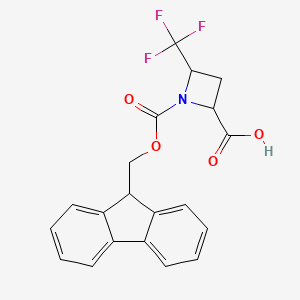
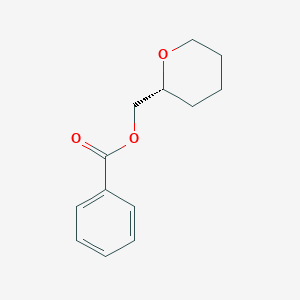
![6-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849245.png)

![(3aR,4R,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B12849257.png)

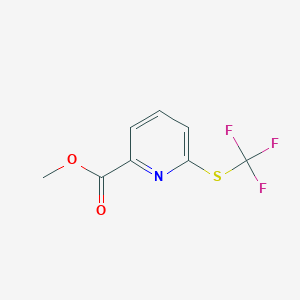
![4-(Benzyloxy)-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12849267.png)

